1,3,5-Undecatriene

olfactory science structure-odor relationships sensory analysis

Source the defined (3E,5E) stereoisomer—not generic isomer mixtures (CAS 16356-11-9). Uncontrolled stereochemical variability in commercial mixtures alters olfactory performance due to >10⁶-fold odor threshold differences between geometric isomers. This single entity constitutes 7.42% of natural galbanum oil, essential for botanical fidelity. For perfumers, flavorists, and analytical labs requiring reproducible sensory output and regulatory compliance, procurement of this precisely characterized molecular entity ensures formulation stability. Request quotation for ≥95% purity (3E,5E)-1,3,5-undecatriene today.

Molecular Formula C11H18
Molecular Weight 150.26 g/mol
CAS No. 19883-29-5
Cat. No. B019402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Undecatriene
CAS19883-29-5
Molecular FormulaC11H18
Molecular Weight150.26 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC=C
InChIInChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9+
InChIKeyJQQDKNVOSLONRS-JEGFTUTRSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in fats
Soluble (in ethanol)

1,3,5-Undecatriene (CAS 19883-29-5) Procurement Guide: Specifications, Isomer Identity, and Baseline Characterization


1,3,5-Undecatriene, specifically the (3E,5E) stereoisomer designated by CAS 19883-29-5, is a conjugated triene hydrocarbon with molecular formula C11H18 and molecular weight 150.26 g/mol [1]. It is a colorless to pale yellow liquid with a characteristic fruity, green, pineapple, and tropical spruce needle aroma, slightly soluble in water but soluble in fats and ethanol [2]. The compound has a boiling point of 70-72 °C at 5 Torr (or 206-207 °C at 760 mmHg) and an XLogP3-AA value of 4.8 [3]. This specific CAS designation represents the single (3E,5E) geometric isomer, as distinct from the more commonly marketed isomer mixtures (CAS 16356-11-9) that contain variable proportions of (3E,5Z) and (3E,5E) forms [4].

Why 1,3,5-Undecatriene (CAS 19883-29-5) Cannot Be Substituted with Generic Isomer Mixtures or Alternative Green Notes


Substituting CAS 19883-29-5 with generic 1,3,5-undecatriene isomer mixtures (CAS 16356-11-9) introduces uncontrolled stereochemical variability that fundamentally alters olfactory performance. The four possible geometric isomers of 1,3,5-undecatriene exhibit odor detection thresholds that differ by factors exceeding 10⁶ [1]. Commercial isomer mixtures typically contain 70-75% total isomers with undefined (3E,5Z):(3E,5E) ratios [2], whereas this specific (3E,5E) isomer constitutes a defined single stereochemical entity. Furthermore, alternative green notes such as 2-methoxy-3-isobutylpyrazine or cis-3-hexenol deliver fundamentally different odor profiles (bell pepper/pyrazine versus galbanum/metallic green) and cannot replicate the specific sensory signature required for authentic galbanum reconstruction [3]. Procurement of the defined stereoisomer is essential when reproducibility of sensory output, formulation stability, or regulatory compliance requires a precisely characterized molecular entity rather than a variable composition mixture.

Quantitative Differentiation Evidence: 1,3,5-Undecatriene (CAS 19883-29-5) Versus Comparators


Stereoisomer-Dependent Odor Threshold: (3E,5E) Versus (3E,5Z) Undecatriene

The (3E,5E)-1,3,5-undecatriene isomer (CAS 19883-29-5) exhibits an odor detection threshold that differs from the (3E,5Z) isomer by a factor of approximately 10⁶ in sensory evaluations of pineapple volatiles [1]. This represents one of the largest documented stereochemistry-dependent threshold variations among structurally identical conjugated trienes. The corresponding E,E and E,Z,Z isomers are reported to be much less odorous by factors of 10⁶ and 10⁴, respectively, compared to the most potent isomer [1].

olfactory science structure-odor relationships sensory analysis

JECFA Purity Specification: Defined Single Isomer Versus Commercial Mixture Benchmark

The JECFA specification for 1,3,5-undecatriene establishes an assay minimum of 94% (sum of cis/trans isomers) with the secondary component specified as 2,4,6-undecatriene (Z,Z,E) [1]. In contrast, commercial isomer mixtures (CAS 16356-11-9) are routinely offered at purities of ≥70-75% total isomers . This 19-24 percentage-point differential in total isomer content represents a substantial difference in chemical homogeneity and analytical accountability.

food flavoring regulatory compliance quality specification

Application Stability Profile: pH-Dependent Performance in Consumer Product Matrices

Undecatriene demonstrates differential odor stability across pH ranges in formulated consumer product bases. Givaudan stability testing shows a five-star (★★★★★) rating in shampoo (pH 6) and soap (pH 10) applications, but only a one-star (★) rating in acid cleaner (pH 2) and antiperspirant (pH 3.5) applications [1]. This pH-dependent stability profile is not documented with comparable granularity for alternative green notes such as cis-3-hexenol or triplal.

fragrance formulation stability testing consumer products

Quantitative Occurrence in Natural Galbanum Oil: (3E,5E) Content in Authentic Botanical Material

In galbanum oil (Ferula galbaniflua), (3E,5E)-undecatriene constitutes 7.42% of the total volatile fraction as determined by GC/TOF-MS analysis on a polar column [1]. This places it as the third most abundant identified component after beta-myrcene (23.63%) and beta-phellandrene (8.47%) [1]. For comparison, the (3E,5Z) isomer is the odor-determining constituent of galbanum oil but is present at substantially lower abundance (estimated approximately 1% in natural galbanum) .

natural product chemistry essential oil analysis galbanum

Flavor Application Benchmark: Recommended Use Level in Bell Pepper Formulations

For bell pepper flavor applications, 1,3,5-undecatriene has an empirically established recommended starting use level of 40 ppm, with the optimal level varying depending on the specific flavor profile being developed [1]. This quantitative benchmark provides a formulation reference point that is not equivalently documented for structurally related undecatrienes or alternative green flavor compounds.

flavor formulation use level optimization food flavoring

Performance Duration: Tenacity on Blotter as Differentiation Metric

Undecatriene exhibits a tenacity on blotter of 1 day, with substantivity ratings of ★★★★★ in damp conditions, ★★★ in dry conditions, and ★★★★★ bloom in soap applications [1]. This performance profile defines a specific window of volatility and substrate affinity that differs from alternative green notes such as cis-3-hexenol (shorter tenacity, greener/fresher top note) or galbex (longer tenacity, more woody/galbanum character).

fragrance performance tenacity substantivity

Validated Application Scenarios for 1,3,5-Undecatriene (CAS 19883-29-5) Based on Quantitative Evidence


Authentic Galbanum Reconstruction in Fine Fragrance

For perfumers formulating authentic galbanum accords, the (3E,5E) isomer constitutes 7.42% of natural galbanum oil volatile fraction, making it a quantitatively essential component for botanical fidelity [1]. The compound's metallic green galbanum note is used in traces (≤1%) and demonstrates optimal stability in fragrance applications including fine fragrance ethanol bases, with substantivity damp rating of ★★★★★ [2]. The defined stereochemistry of CAS 19883-29-5 ensures reproducible odor character, whereas generic isomer mixtures introduce uncontrolled sensory variability due to the documented 10⁶-fold threshold differences between stereoisomers [3].

Bell Pepper and Herbal Flavor Formulation

Flavorists developing green, herbal, or bell pepper profiles should reference the established 40 ppm starting use level for 1,3,5-undecatriene [1]. The compound occurs naturally in celery, parsley, and various fruits, providing an analytically verifiable basis for natural flavor claims [2]. For food-grade applications requiring regulatory compliance, material meeting the JECFA specification of minimum 94% assay (sum of isomers) should be prioritized over lower-purity commercial mixtures (≥70-75%) [3].

High-pH Consumer Product Fragrance (Shampoo and Soap)

Undecatriene demonstrates five-star (★★★★★) odor stability in shampoo (pH 6) and soap (pH 10) applications, with five-star bloom in soap, making it exceptionally well-suited for these high-pH product categories [1]. However, the one-star (★) stability rating in acid cleaner (pH 2) and antiperspirant (pH 3.5) applications serves as an exclusion criterion, contraindicating procurement for low-pH formulations [1]. This pH-dependent performance profile should guide formulation strategy and procurement decisions.

Natural Product Authentication and Analytical Reference Standards

For analytical laboratories performing natural product authentication or GC-MS method development, the (3E,5E) isomer (CAS 19883-29-5) provides a defined single-stereoisomer reference standard essential for accurate identification and quantification. The compound's retention index on non-polar columns and its characteristic mass spectrum enable unambiguous differentiation from the (3E,5Z) isomer and from the positional isomer 2,4,6-undecatriene (Z,Z,E), which is specified as the secondary component in JECFA-grade material [1]. The 7.42% abundance in galbanum oil provides a quantitative benchmark for assessing botanical authenticity [2].

Technical Documentation Hub

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